4-Mercaptobenzenesulfonic acid

説明

Nomenclature and Structural Representations of 4-Mercaptobenzenesulfonic Acid

The precise identification of a chemical compound is fundamental to scientific communication. For this compound, several standardized systems are used to represent its structure and ensure its unambiguous identification in the scientific literature.

IUPAC Name

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 4-sulfanylbenzenesulfonic acid . nih.gov This name clearly indicates the presence of a benzenesulfonic acid backbone with a sulfanyl (B85325) (-SH) group at the fourth position of the benzene (B151609) ring.

InChI and InChIKey

The IUPAC International Chemical Identifier (InChI) provides a unique, non-proprietary string of characters to represent the compound.

InChI : InChI=1S/C6H6O3S2/c7-11(8,9)6-3-1-5(10)2-4-6/h1-4,10H,(H,7,8,9) nih.govsigmaaldrich.comjst.go.jp

InChIKey : ULBNVDPBWRTOPN-UHFFFAOYSA-N nih.govsigmaaldrich.comjst.go.jp

The InChIKey is a condensed, fixed-length version of the InChI, designed for easier use in database and web searches.

SMILES Notations

The Simplified Molecular-Input Line-Entry System (SMILES) is another line notation for representing chemical structures.

Canonical SMILES : C1=CC(=CC=C1S)S(=O)(=O)O nih.govlookchem.com

Isomeric SMILES : C1=CC(=CC=C1S)S(=O)(=O)O nih.gov

Molecular Formula

The molecular formula for this compound is C6H6O3S2 . nih.govlookchem.combldpharm.com This indicates that each molecule is composed of six carbon atoms, six hydrogen atoms, three oxygen atoms, and two sulfur atoms.

CAS Registry Number

The Chemical Abstracts Service (CAS) has assigned the registry number 7134-41-0 to this compound. nih.govsigmaaldrich.comjst.go.jplookchem.combldpharm.com This number is a unique identifier for this specific chemical substance.

Synonyms and Other Identifiers

In addition to its formal names, this compound is known by several synonyms and other identifiers in the chemical literature and commercial catalogs. nih.gov These include:

p-Mercaptobenzenesulfonic acid nih.gov

4-Mercaptobenzenesulphonic acid chemicalbook.com

Benzenesulfonic acid, 4-mercapto- nih.govchemicalbook.com

4-Mbsna nih.gov

4-Mercaptobenzenesulfonate nih.gov

A comprehensive list of identifiers is provided in the table below.

| Identifier Type | Identifier |

| IUPAC Name | 4-sulfanylbenzenesulfonic acid nih.gov |

| InChI | InChI=1S/C6H6O3S2/c7-11(8,9)6-3-1-5(10)2-4-6/h1-4,10H,(H,7,8,9) nih.govsigmaaldrich.comjst.go.jp |

| InChIKey | ULBNVDPBWRTOPN-UHFFFAOYSA-N nih.govsigmaaldrich.comjst.go.jp |

| SMILES | C1=CC(=CC=C1S)S(=O)(=O)O nih.govlookchem.com |

| Molecular Formula | C6H6O3S2 nih.govlookchem.combldpharm.com |

| CAS Registry Number | 7134-41-0 nih.govsigmaaldrich.comjst.go.jplookchem.combldpharm.com |

Current Research Landscape and Emerging Trends

The current research landscape for this compound is vibrant and expanding, largely driven by its applications in nanotechnology and materials science. 001chemical.commarketpublishers.com The ability of its thiol group to self-assemble on noble metal surfaces has made it a popular choice for modifying the surface properties of nanoparticles.

Key Research Areas:

Nanoparticle Functionalization: A primary area of current research involves the use of this compound to functionalize gold and silver nanoparticles. The thiol group provides a strong anchor to the nanoparticle surface, while the sulfonic acid group enhances the stability and dispersibility of the nanoparticles in aqueous solutions. acs.org This is crucial for creating stable colloidal solutions for various applications.

Surface-Enhanced Raman Spectroscopy (SERS): this compound and its derivatives, like 4-mercaptobenzoic acid, are frequently used as reporter molecules in SERS. nih.govmdpi.commdpi.com SERS is a highly sensitive analytical technique that enhances the Raman signal of molecules adsorbed on or near nanostructured metal surfaces. The distinct vibrational signatures of the functional groups in these molecules allow for their use in developing sensitive chemical and biological sensors. For example, researchers have developed SERS-based sensors for detecting heparin and for intracellular pH measurements. nih.govrsc.org

Catalysis: The compound continues to be explored as a catalyst and a component in catalytic systems. Its acidic nature, combined with its ability to interact with metal centers, makes it a candidate for various catalytic processes. google.com

Materials Science: In materials science, this compound is used to modify surfaces to control properties like wettability and adhesion. sigmaaldrich.combldpharm.com It is also investigated for its role in the formation of conductive polymers and other advanced materials. researchgate.net

Emerging trends point towards the development of more complex and multifunctional materials incorporating this compound. This includes its use in the fabrication of nanoparticle-on-mirror (NPoM) nanocavities for highly efficient SERS detection and its incorporation into sophisticated biosensors. mdpi.com Research is also focusing on creating novel synthetic routes to produce the compound and its derivatives with greater purity and efficiency. fiu.edu

| Property | Value |

| IUPAC Name | 4-sulfanylbenzenesulfonic acid nih.govchemspider.com |

| Molecular Formula | C6H6O3S2 nih.gov |

| Molar Mass | 190.231 g/mol chemspider.com |

| CAS Number | 7134-41-0 nih.gov |

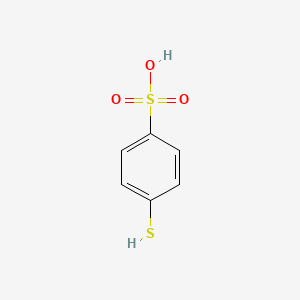

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-sulfanylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3S2/c7-11(8,9)6-3-1-5(10)2-4-6/h1-4,10H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULBNVDPBWRTOPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60221537 | |

| Record name | 4-Mercaptobenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7134-41-0 | |

| Record name | 4-Mercaptobenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007134410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7134-41-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Mercaptobenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Mercaptobenzenesulfonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE7V2EW58L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 4 Mercaptobenzenesulfonic Acid

Established Synthetic Routes for 4-Mercaptobenzenesulfonic Acid

This compound (p-thiocresol sulfonic acid) is an aromatic sulfonic acid containing both a sulfonic acid group (-SO₃H) and a thiol group (-SH) attached to a benzene (B151609) ring. cymitquimica.com Its synthesis is a multi-step process that requires careful control of reaction conditions to achieve the desired product.

Synthesis from Precursors (e.g., from water, sodium sulfide (B99878), and sulfur)

A notable synthetic route for this compound begins with sulfanilic acid. fiu.edu The process involves the transformation of the amino group of sulfanilic acid into a thiol group through a series of chemical reactions. The key steps are outlined in the table below.

| Step | Reactants | Process | Intermediate/Product |

| 1 | Sulfanilic acid, Sodium nitrite (B80452) (NaNO₂), Hydrochloric acid (HCl) | Diazotization | Diazonium salt of sulfanilic acid |

| 2 | Diazonium salt, Sodium disulfide (Na₂S₂) | Nucleophilic substitution | Disulfide of sulfanilic acid (dianilinium salt form) |

| 3 | Disulfide intermediate, Methanol, Water, Triphenylphosphine (B44618) (PPh₃) | Reduction | This compound |

Table 1: Key Steps in the Synthesis of this compound from Sulfanilic Acid. fiu.edu

The initial step is the diazotization of sulfanilic acid, which converts the primary amine into a diazonium salt. This intermediate is then reacted with a disulfide source, such as sodium disulfide, which can be prepared from sodium sulfide and elemental sulfur. fiu.eduorgsyn.org This reaction displaces the diazonium group and forms a disulfide compound. The final step involves the reduction of the disulfide bond to yield the target sulfhydryl group of this compound. fiu.edu

Reaction Mechanisms and Pathways in its Synthesis

The synthesis pathway relies on fundamental organic reactions. fiu.edu

Diazotization : The reaction of sulfanilic acid with nitrous acid (formed in situ from NaNO₂ and HCl) at low temperatures creates a diazonium salt. This is a classic reaction for converting aromatic amines into a versatile intermediate.

Nucleophilic Aromatic Substitution : The diazonium group (-N₂⁺) is an excellent leaving group. It is displaced by the disulfide anion (S₂²⁻), which acts as a nucleophile, attacking the aromatic ring to form a disulfide bridge.

Reduction : The disulfide intermediate, 4,4'-dithiobis(benzenesulfonic acid), is cleaved through reduction. fiu.edu Triphenylphosphine is used as the reducing agent in the presence of water and methanol. The triphenylphosphine abstracts one sulfur atom from the disulfide bond, forming triphenylphosphine sulfide and breaking the S-S bond to generate two thiol groups. fiu.edu The dianilinium ions are exchanged for hydrogen ions using ion-exchange chromatography to yield the final acid product. fiu.edu

Yield Optimization and Scalability of Synthesis

Reaction Conditions : Each step must be carefully controlled. For instance, diazotization reactions require low temperatures (typically 0-5 °C) to prevent the unstable diazonium salt from decomposing. The temperature, pressure, and reaction time for the substitution and reduction steps must also be optimized. mdpi.com

Reagent Stoichiometry : The molar ratios of reactants are critical. For example, using an appropriate excess of the disulfide nucleophile can help drive the substitution reaction to completion.

Catalyst Efficiency : While the described synthesis uses a stoichiometric reducing agent, other syntheses may involve catalysts. The choice of catalyst is crucial for efficiency, as different catalysts can lead to significantly different yields and reaction times. mdpi.com

Process Control : For large-scale production, robust process controls are necessary to maintain optimal conditions consistently. This includes monitoring temperature, pH, and concentration throughout the reaction sequence. The scalability of production is an important factor for potential applications in areas like flexible organic electronics. researchgate.net

Derivatization and Functionalization Strategies

The presence of two reactive functional groups, the sulfonic acid group and the sulfhydryl group, allows for a variety of derivatization and functionalization strategies.

Formation of Disulfide Derivatives (e.g., disulfide of the sodium salt of this compound)

The sulfhydryl group of this compound is readily oxidized to form a disulfide bond (-S-S-). This reaction can occur through air oxidation or by using specific oxidizing agents. The resulting compound is 4,4'-dithiobis(benzenesulfonic acid). fiu.edulookchem.com

This disulfide derivative can be synthesized directly from the disulfide intermediate formed during the synthesis of this compound. fiu.edu Instead of reducing the disulfide, the dianilinium salt intermediate is passed through an ion-exchange column to replace the anilinium ions with sodium ions, yielding the sodium salt of 4,4'-dithiobis(benzenesulfonic acid). fiu.edu This disulfide compound is a stable, often crystalline solid and is used as a reagent in biochemistry for quantifying free thiol groups. lookchem.com

Reactions Involving the Sulfhydryl (-SH) Group

The sulfhydryl group is a versatile functional handle for a wide range of chemical transformations. mdpi.com Its reactivity is central to the utility of this compound in various applications, including organic synthesis and the modification of biomolecules. cymitquimica.comthermofisher.com

Key reactions of the sulfhydryl group include:

Alkylation : The thiol group can be alkylated to form thioethers. This is commonly achieved using alkyl halides. A prominent example is the reaction with iodoacetamide, which is frequently used in proteomics to cap cysteine residues in proteins. thermofisher.comnih.gov

Thiol-Ene Reaction : Thiols can add across carbon-carbon double or triple bonds in a process known as the thiol-ene or thiol-yne reaction, respectively. This reaction is a form of click chemistry, often initiated by light, and is highly efficient for forming carbon-sulfur bonds. mdpi.com

Disulfide Exchange : The sulfhydryl group can react with existing disulfide bonds in a thiol-disulfide exchange reaction. This process is crucial in protein folding and is utilized in various biochemical assays. fiu.eduthermofisher.com Pyridyl disulfides are common reagents for this type of transformation. thermofisher.com

Formation of Mercaptides : As a soft nucleophile, the thiol group reacts readily with heavy metal ions to form stable mercaptides. mdpi.com This property is exploited in the binding of gold nanoparticles. For instance, this compound has been used to functionalize the surface of Au₂₅ nanoparticles, enabling their precise binding to proteins like bovine serum albumin (BSA). acs.org

| Reaction Type | Reagent Class | Product |

| Oxidation | Air, Oxidizing Agents | Disulfide (e.g., 4,4'-dithiobis(benzenesulfonic acid)) |

| Alkylation | Alkyl Halides (e.g., Iodoacetamide) | Thioether |

| Michael Addition | α,β-Unsaturated Carbonyls (e.g., Maleimides) | Thioether |

| Thiol-Ene Reaction | Alkenes | Thioether |

| Disulfide Exchange | Disulfides (e.g., Pyridyl disulfides) | Mixed Disulfide |

| Mercaptide Formation | Heavy Metal Ions (e.g., Au³⁺, Hg²⁺) | Metal Mercaptide |

Table 2: Common Chemical Transformations of the Sulfhydryl Group.

Reactions Involving the Sulfonic Acid (-SO3H) Group

The sulfonic acid group (-SO3H) in this compound is a key functional group that dictates many of its chemical properties and reactions. As a strong acid group, it readily undergoes reactions typical of aromatic sulfonic acids. wikipedia.org

Key reactions involving the -SO3H group include:

Desulfonation: The sulfonation of aromatic compounds is a reversible process. libretexts.org By heating this compound with a dilute aqueous acid, the sulfonic acid group can be removed to yield thiophenol. wikipedia.orglibretexts.org This reversibility is a useful strategy in organic synthesis, where the sulfonic acid group can be employed as a temporary protecting group.

Conversion to Sulfonyl Halides: The sulfonic acid can be converted into a more reactive sulfonyl halide, typically a sulfonyl chloride (-SO2Cl), by treatment with reagents like thionyl chloride (SOCl2). wikipedia.org This transformation is significant as the sulfonyl chloride is a valuable intermediate for the synthesis of sulfonamides and sulfonate esters.

Salt Formation: Being a strong acid, this compound readily reacts with bases to form sulfonate salts. wikipedia.org This property is crucial for enhancing its water solubility.

Aromatic Substitutions and Modifications

Further substitution on the aromatic ring of this compound is governed by the directing effects of the two existing substituents: the mercapto group (-SH) and the sulfonic acid group (-SO3H).

Directing Effects: The sulfonic acid group is a deactivating group and a meta-director in electrophilic aromatic substitution reactions. wikipedia.org This is due to its strong electron-withdrawing nature. Conversely, the mercapto group is generally considered an activating group and an ortho, para-director. masterorganicchemistry.com

Substitution Pattern: With the -SH and -SO3H groups in a para position relative to each other, the directing effects are competitive. The sulfonic acid group directs incoming electrophiles to the positions meta to it (ortho to the -SH group), while the mercapto group directs to the positions ortho and para to it (meta to the -SO3H group). The outcome of an electrophilic substitution reaction would therefore depend on the specific reaction conditions and the nature of the electrophile, potentially leading to a mixture of products. All activating groups are ortho- and para-directing, and all deactivating groups other than halogens are meta-directing. libretexts.org

The table below summarizes the directing effects of the functional groups on this compound.

| Functional Group | Inductive/Resonance Effect | Reactivity | Directing Effect |

| -SO3H (Sulfonic Acid) | Withdrawing | Deactivating | Meta |

| -SH (Mercapto) | Donating | Activating | Ortho, Para |

Chemical Modification in Material Science Applications

The unique bifunctional nature of this compound makes it a valuable compound in material science, particularly for the modification of pigments and the stabilization of suspensions.

Modification of Polyhalogenated Phthalocyanine (B1677752) Pigments

While direct evidence for the use of this compound in modifying polyhalogenated phthalocyanine pigments is not extensively documented in the provided search results, the general principles of phthalocyanine modification suggest its potential utility. The introduction of sulfonic acid groups onto the phthalocyanine structure is a known method to improve pigment properties. researchgate.net For instance, the sulfonation of copper phthalocyanine can be achieved using sulfuric acid, leading to water-soluble dyes. google.com The presence of the thiol group in this compound could offer an alternative route for grafting these sulfonic acid functionalities onto the pigment surface, potentially through reactions involving the halogen substituents on the phthalocyanine ring.

Role in Enhancing Stability of Aqueous Suspensions via Sulfogroups

The sulfonic acid group plays a crucial role in enhancing the stability of aqueous suspensions of pigments. By introducing sulfonate groups onto the surface of pigment particles, their hydrophilicity is increased, leading to improved dispersibility and stability in water. researchgate.net This is attributed to both electrostatic repulsion between the negatively charged sulfonate groups and improved solvation by water molecules. Research has shown that p-mercaptobenzenesulfonic acid can act as a protecting ligand to synthesize ultrastable hydrophilic gold nanoparticles, highlighting its effectiveness in stabilizing colloidal systems. researchgate.net

Catalytic Applications in Organic Synthesis

This compound has been identified as an effective catalyst in certain organic reactions, particularly in condensation reactions.

Role as a Catalyst in Condensation Reactions (e.g., aldehydes or ketones with phenols)

Aromatic mercaptosulfonic acids, including this compound, are utilized as catalysts for the condensation reaction between phenols and aldehydes or ketones. google.comgoogle.com This reaction is of significant industrial importance for the production of polyphenols, such as bisphenol A (BPA), which is synthesized from the condensation of phenol (B47542) and acetone. google.comgoogle.com The catalytic activity of this compound is attributed to its bifunctional nature, where the sulfonic acid group provides the necessary acidity to catalyze the reaction, and the mercapto group can act as a promoter. google.com The use of such catalysts can lead to high reaction rates and selectivity for the desired bis-(4-hydroxyaryl) isomers. google.com

The table below provides examples of condensation reactions where this compound can be used as a catalyst.

| Reactant 1 | Reactant 2 | Product |

| Phenol | Acetone | Bisphenol A |

| Phenol | Formaldehyde | Bisphenol F |

| Phenol | 9-Fluorenone | 9,9-bis-(4-hydroxyphenyl)fluorene |

Comparison with Other Mercaptosulfonic Acid Catalysts

This compound belongs to a class of bifunctional acid catalysts that contain both a sulfonic acid moiety (-SO₃H) and a thiol moiety (-SH). Its catalytic efficacy, particularly in condensation reactions such as the synthesis of bisphenols, is often compared with other aromatic and aliphatic mercaptosulfonic acids. Research and patent literature indicate that while aromatic variants like this compound are effective, certain aliphatic mercaptoalkanesulfonic acids are frequently cited as being more preferable for specific industrial applications. google.com

The primary distinction in catalytic performance often relates to reaction rates and selectivity towards the desired product isomer. google.com In the synthesis of bisphenols, for example, the goal is typically to maximize the yield of the p,p' isomer and minimize other byproducts. Catalysts that achieve high conversion rates at lower temperatures are considered advantageous as these conditions often favor higher selectivity. google.comgoogle.com

A comparison of various mercaptosulfonic acid catalysts used in the synthesis of polyphenols from ketones and phenols reveals distinct preferences. While 2-mercaptobenzenesulfonic acid, 3-mercaptobenzenesulfonic acid, and this compound are all recognized as active aromatic catalysts, specific mercaptoalkanesulfonic acids are highlighted for their superior performance. google.comgoogle.com Notably, 3-mercaptopropanesulfonic acid and 4-mercaptobutanesulfonic acid are frequently identified as the "most preferred" soluble catalysts for these condensation reactions, suggesting they provide an optimal balance of reactivity and selectivity. google.comgoogle.com

The general structure of these catalysts involves a sulfonic acid group, providing strong Brønsted acidity, and a mercapto group, which acts as a crucial promoter. google.comatamanchemicals.com The variation in the linker between these two functional groups (an aromatic ring versus an aliphatic chain) influences the catalyst's properties and effectiveness.

Table 1: Comparison of Selected Mercaptosulfonic Acid Catalysts

| Catalyst Name | Chemical Structure | Type | Reported Efficacy in Bisphenol Synthesis |

| This compound | C₆H₄(SH)(SO₃H) | Aromatic | Active catalyst. google.comgoogle.com |

| 2-Mercaptobenzenesulfonic acid | C₆H₄(SH)(SO₃H) | Aromatic | Listed as a representative active catalyst. google.comgoogle.com |

| 3-Mercaptobenzenesulfonic acid | C₆H₄(SH)(SO₃H) | Aromatic | Listed as a representative active catalyst. google.comgoogle.com |

| 3-Mercaptopropanesulfonic acid | HS(CH₂)₃SO₃H | Aliphatic | Cited as a "most preferred" catalyst, enabling very fast reaction rates and high selectivity. google.comgoogle.com |

| 4-Mercaptobutanesulfonic acid | HS(CH₂)₄SO₃H | Aliphatic | Also cited as a "most preferred" catalyst. google.comgoogle.com |

| 2-Mercaptoethanesulfonic acid | HS(CH₂)₂SO₃H | Aliphatic | Demonstrated to be an effective condensing agent. google.com |

Mechanisms of Catalysis

The catalytic action of this compound, and related mercaptosulfonic acids, is attributed to a bifunctional mechanism where both the sulfonic acid and the mercapto groups play essential, cooperative roles. google.comfrontiersin.orgmdpi.com This dual functionality is critical for the high reaction rates and selectivity observed in processes like the condensation of phenols with ketones or aldehydes. google.com

The mechanism can be understood through the following key steps, particularly in the context of bisphenol synthesis:

Protonation by the Sulfonic Acid Group : The sulfonic acid (-SO₃H) moiety is a strong Brønsted acid. Its primary role is to protonate the electrophilic reactant, typically the carbonyl oxygen of a ketone (e.g., acetone). This protonation significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack. This is a common feature of acid catalysis in reactions like esterification and aldol (B89426) condensations. frontiersin.org

Role of the Mercapto Group as a Promoter : The thiol (-SH) group is not an inert spectator but an active promoter in the reaction. google.comatamanchemicals.com After the initial protonation of the ketone, the thiol group is thought to engage the activated intermediate. One plausible pathway involves the nucleophilic attack of the sulfur atom on the protonated carbonyl carbon. This forms a highly reactive hemithioacetal-like intermediate. This step is crucial and distinguishes mercaptosulfonic acids from simple sulfonic acid catalysts. The formation of this intermediate can facilitate the subsequent, and often rate-determining, electrophilic aromatic substitution step.

Electrophilic Aromatic Substitution : The reactive intermediate formed in the previous step then undergoes an electrophilic attack on the electron-rich phenol ring. The bifunctional nature of the catalyst, holding both the activating acid and the promoting mercaptan, can help orient the reactants favorably within a catalyst-substrate complex, enhancing reaction efficiency and stereoselectivity.

Dehydration and Catalyst Regeneration : Following the substitution reaction, a molecule of water is eliminated, and the catalyst is regenerated, allowing it to participate in another catalytic cycle.

This cooperative action between the two functional groups within a single molecule exemplifies bifunctional catalysis. frontiersin.orgmdpi.com The sulfonic acid acts as the classic acid catalyst site, while the mercapto group functions as a co-catalyst or promoter, creating a more efficient reaction pathway than could be achieved by either group alone or by a simple mixture of two separate molecules containing the individual functional groups. This synergy leads to the high activity and selectivity that characterize these catalysts. google.com

Advanced Spectroscopic and Analytical Characterization of 4 Mercaptobenzenesulfonic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of 4-mercaptobenzenesulfonic acid. While a specific ¹H-NMR spectrum for this compound is available, detailed peak assignments and coupling constants are not extensively documented in readily available literature. chemicalbook.com However, typical ¹H-NMR data for similar aromatic compounds, often recorded in deuterated solvents like DMSO-d₆, reveal characteristic chemical shifts for aromatic protons. rsc.orgsigmaaldrich.com For instance, aromatic protons in substituted benzene (B151609) rings typically appear in the range of δ 7.0-8.0 ppm. rsc.org The precise shifts and splitting patterns for this compound would be influenced by the electron-withdrawing sulfonic acid group and the electron-donating mercapto group.

For comparison, the ¹H-NMR spectrum of a related compound, 4-mercaptobenzoic acid, shows distinct signals for its aromatic protons. chemicalbook.com The analysis of impurities using NMR is also a common practice, with tables of chemical shifts for common solvents and impurities being widely available to aid in spectral interpretation. sigmaaldrich.com

A representative, though not explicitly detailed, ¹H-NMR data table for a substituted benzene derivative is provided below to illustrate the type of information obtained from this technique.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.27 | s | - |

| H-5 | 6.74 | d | 8.0 |

| H-6 | 7.06 | d | 8.0 |

| H-7 | 7.46 | d | 12.0 |

| Note: This table is illustrative for a related compound and not specific to this compound. rsc.org |

High-Performance Liquid Chromatography (HPLC) Analysis

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of this compound. The development of HPLC methods often involves optimizing the mobile phase, stationary phase, and detection parameters to achieve desired resolution and sensitivity. jpionline.orgjchr.org For organic acids, common separation modes include ion exchange, ion exclusion, and reversed-phase chromatography. shimadzu.com

Given its acidic nature, ion-exchange or reversed-phase HPLC with an acidic mobile phase is often suitable for the analysis of this compound. helixchrom.com For instance, a method for analyzing related sulfonic acids utilized a mixed-mode column with LC/MS compatible conditions. helixchrom.com The use of a UV detector is common, as the benzene ring in the molecule allows for UV absorbance. jpionline.org

Method development for HPLC analysis of compounds like this compound often involves pre-column derivatization to enhance detection, especially for compounds lacking a strong chromophore. thermofisher.com However, for this compound, its aromatic structure may provide sufficient UV absorbance for direct detection. Sample preparation is also a critical step and may involve filtration or protein precipitation for complex matrices. nacalai.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry, making it a highly effective tool for analyzing this compound. bldpharm.com This technique is particularly useful for identifying and quantifying compounds in complex mixtures. nih.gov

In LC-MS analysis, after chromatographic separation, the analyte is ionized and its mass-to-charge ratio (m/z) is determined. For this compound, negative ion mode electrospray ionization (ESI) is often effective due to the presence of the acidic sulfonic acid group. The molecular weight of this compound is 190.24 g/mol . bldpharm.comachemblock.com In negative ESI-MS, one would expect to observe the deprotonated molecule [M-H]⁻ at an m/z of approximately 189.

The development of LC-MS methods can sometimes involve derivatization to improve ionization efficiency and sensitivity, although direct analysis is often possible. nih.govshimadzu.com For example, a method for analyzing short-chain fatty acids was developed without derivatization, highlighting the potential for direct LC-MS/MS analysis. nih.gov

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller particle size columns (sub-2 µm) to achieve higher resolution, sensitivity, and faster analysis times. waters.com This technique is well-suited for the analysis of this compound, particularly when high throughput is required. bldpharm.comwaters.com

UPLC systems, when coupled with detectors like photodiode array (PDA) and mass spectrometers, provide a powerful platform for the analysis of a wide range of compounds, including organic acids. waters.comlcms.cz The enhanced separation capabilities of UPLC ensure accurate and precise qualitative and quantitative results. waters.comresearchgate.net For instance, a UPLC-based method for amino acid analysis demonstrated significantly improved resolution and speed compared to traditional HPLC methods. waters.com While a specific UPLC method for this compound is not detailed in the provided search results, the principles of UPLC suggest it would be a highly effective technique for its analysis.

Surface-Enhanced Raman Scattering (SERS) Studies

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive vibrational spectroscopy technique used to study molecules adsorbed on nanostructured metal surfaces, such as silver (Ag) and gold (Au). optica.orgmdpi.com The interaction of the molecule with the metal surface can enhance the Raman signal by several orders of magnitude, allowing for the detection of even single molecules. rsc.orgmdpi.com

The SERS of 4-mercaptobenzoic acid (MBA), a structurally similar compound, has been extensively studied. optica.orgnih.govresearchgate.net The thiol group (-SH) in MBA allows it to strongly adsorb onto metal surfaces like silver and gold, forming a self-assembled monolayer (SAM). mdpi.comresearchgate.net The SERS spectra of MBA are sensitive to environmental factors such as pH. nih.gov For example, the protonation state of the carboxylic acid group can be monitored by observing changes in the SERS spectrum, with characteristic peaks for the protonated (COOH) and deprotonated (COO⁻) forms. nih.gov Specifically, peaks around 1700 cm⁻¹ are attributed to the COOH stretch, while peaks at approximately 1380 cm⁻¹ and 1410 cm⁻¹ correspond to the COO⁻ stretching vibrations. nih.gov

The orientation of the MBA molecule on the nanoparticle surface can also influence the SERS spectrum. nih.gov It has been shown that MBA can bind to the metal surface through either the sulfur atom or the carboxylate group, or both simultaneously, depending on the pH and concentration. researchgate.netresearchgate.net

SERS has been used for various applications involving MBA, such as pH sensing in cellular environments and the detection of biomolecules. optica.orgmdpi.comnih.gov

Theoretical studies, often employing Density Functional Theory (DFT), are crucial for understanding the adsorption mechanism and interpreting the experimental SERS spectra of molecules like mercaptobenzoic acid on metallic surfaces. researchgate.netresearchgate.net These calculations can predict the vibrational frequencies of the adsorbed molecule and help to assign the bands observed in the experimental spectra. researchgate.net

DFT studies have been used to investigate the adsorption of 4-mercaptobenzoic acid on silver surfaces. researchgate.netresearchgate.net These studies have explored the bonding of the molecule to the surface through both the sulfur atom and the carboxylate group. researchgate.net Theoretical calculations have shown that the adsorption geometry and the resulting SERS spectrum are dependent on the specific crystallographic face of the metal and the pH of the environment. researchgate.net For instance, on a Ag(100) surface, adsorption via the COO⁻ end was found to be thermodynamically more favorable under certain conditions. researchgate.net These theoretical insights are invaluable for the rational design of SERS-based sensors and for a fundamental understanding of the molecule-metal interface.

SERS Applications for Related Mercaptobenzoic Acid

Method Validation and Quality Control in Analytical Procedures

Method validation is a critical process that ensures an analytical method is suitable for its intended purpose, providing reliable, reproducible, and accurate results. dlsu.edu.ph This process involves a series of experiments to evaluate various performance characteristics.

Accuracy, Precision, Linearity, and Specificity

Accuracy would be determined by recovery studies, where known amounts of a this compound reference standard are added to a sample matrix. The percentage of the analyte recovered would be calculated. For a method to be considered accurate, the mean recovery is typically expected to be within a certain percentage of the true value (e.g., 98-102%). acs.org

Precision is the measure of the agreement between repeated measurements of the same sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision). acs.org

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte. This would be evaluated by analyzing a series of solutions with different concentrations of this compound and is typically represented by a correlation coefficient (r²) close to 1. acs.org

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. acs.org

Detection Limits and Quantification Limits

The Limit of Detection (LOD) is the lowest concentration of this compound that can be reliably detected by the analytical method, though not necessarily quantified with acceptable precision and accuracy. It is often determined based on the signal-to-noise ratio (typically 3:1) or the standard deviation of the response of blank samples. dlsu.edu.phrasayanjournal.co.in

The Limit of Quantification (LOQ) is the lowest concentration of this compound that can be determined with acceptable precision and accuracy. The LOQ is a critical parameter for the quantitative analysis of low levels of the analyte. A common approach for determining the LOQ is to use a signal-to-noise ratio of 10:1. rasayanjournal.co.in

Without specific experimental data from published research, any values presented in data tables for these parameters for this compound would be hypothetical.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govaps.org It is widely applied to determine various thermodynamic, structural, and electronic properties. scielo.org.mx For 4-Mercaptobenzenesulfonic acid, DFT calculations are instrumental in understanding its fundamental chemical characteristics.

DFT calculations can determine key electronic parameters that describe the chemical reactivity of a molecule. irjweb.com These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. researchgate.netijarset.com The difference between these energies, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity; a smaller gap often implies higher chemical reactivity and lower kinetic stability. irjweb.comnih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be derived, providing a quantitative measure of the molecule's reactive tendencies. scielo.org.mxmdpi.com While specific DFT calculations for this compound are not detailed in the provided literature, the significance of these parameters is well-established.

Table 1: Key Electronic and Reactivity Parameters from DFT

| Parameter | Symbol | Formula | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | - | Related to the ionization potential; indicates electron-donating ability. ijarset.com |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | Related to the electron affinity; indicates electron-accepting ability. ijarset.com |

| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and stability. A small gap suggests high reactivity. irjweb.comnih.gov |

| Chemical Potential | µ | (ELUMO + EHOMO) / 2 | Measures the tendency of electrons to escape from a system. irjweb.commdpi.com |

| Electronegativity | χ | -µ | Represents the power of an atom or molecule to attract electrons. irjweb.comias.ac.in |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Measures the resistance of a molecule to change its electron configuration. irjweb.comias.ac.in |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govnih.gov This technique provides detailed insights into the dynamic behavior of systems, including conformational changes and intermolecular interactions, which are essential for understanding how molecules like this compound function in complex environments, such as in the presence of proteins. nih.govfrontiersin.org

MD simulations have been successfully used to elucidate the binding mechanisms of this compound (referred to as p-MBS) when it is part of a larger structure, such as a ligand on a gold nanoparticle. nih.gov In a study involving gold nanoparticles (Au₂₅(p-MBS)₁₈) and the protein bovine serum albumin (BSA), MD simulations identified well-defined binding sites for the p-MBS moieties on the protein surface. nih.gov The simulations revealed that the interaction and binding are specific, with positively charged residues on the BSA protein playing a pivotal role. nih.gov This demonstrates the capability of MD simulations to pinpoint the precise locations on a protein where a ligand is likely to bind. nih.govmdpi.com

The interactions between proteins and ligands like this compound are governed by various non-covalent forces. frontiersin.orgnih.gov MD simulations of the Au₂₅(p-MBS)₁₈ and BSA system showed that the binding is mediated by electrostatic interactions and hydrogen bonds. nih.gov Electrostatic interactions occur between the charged sulfonate group (SO₃⁻) of p-MBS and positively charged amino acid residues on the protein. nih.govnih.gov Hydrogen bonds, which are crucial for the specificity of protein-ligand interactions, also form between the p-MBS moieties and the protein. nih.govmpg.de These computational findings highlight that the stability of the protein-ligand complex is maintained through a network of these specific intermolecular forces. nih.govlu.se

Elucidation of Binding Sites and Interactions (e.g., with proteins)

Modeling of Chemical Reactivity and Reaction Pathways

Computational modeling provides a framework for understanding and predicting chemical reactivity and the pathways of chemical reactions. nih.gov The electronic parameters derived from DFT, such as the HOMO-LUMO gap and the electrophilicity index, serve as powerful descriptors of a molecule's inherent reactivity. irjweb.comnih.gov A molecule with a low HOMO-LUMO energy gap is generally considered more reactive. nih.gov

These theoretical models can rationalize reaction mechanisms and predict the regioselectivity of organic reactions. nih.gov While general methods for modeling reaction pathways are well-developed, for instance, in designing synthetic routes or understanding metabolic processes, specific theoretical studies modeling the detailed reaction pathways of this compound were not found in the surveyed literature. nih.govru.nlmonash.edu

Theoretical Prediction of Spectroscopic Properties

Computational methods, particularly DFT, are frequently used to predict the spectroscopic properties of molecules. nih.gov These theoretical calculations can provide vibrational frequencies that correspond to infrared (IR) and Raman spectra. By comparing theoretically predicted spectra with experimental data, scientists can assign specific vibrational modes to observed spectral peaks, aiding in the structural characterization of the molecule. researchgate.net

For example, DFT has been used to study the vibrational Raman spectroscopy of similar molecules, like 4-mercaptobenzoic acid, to understand their surface-enhanced Raman scattering (SERS) spectra. researchgate.net Although specific theoretical predictions for the spectroscopic properties of this compound are not available in the provided search results, this approach represents a standard and powerful tool for such investigations.

Interactions with Nanomaterials and Biological Systems

Ligand-Protected Nanoparticles

The use of p-MBS as a protecting ligand for metal nanoparticles is a key strategy for creating stable, water-soluble nanostructures with tailored surface properties.

Atomically precise gold nanoclusters are a focal point of research, with the Au25 cluster being a well-studied model system. acs.org When protected by the thiolate form of 4-mercaptobenzenesulfonic acid (p-MBSA or p-MBS), it forms a hydrophilic and ultrastable gold nanocluster with the formula [Au25(p-MBS)18]⁻. acs.orgacs.org In this structure, 18 p-MBS ligands are covalently bound to the surface of the 25-gold-atom core through gold-sulfur bonds. acs.orgamazonaws.com This specific nanocluster serves as a paradigm particle for investigating nano-bio interactions due to its precise stoichiometry and water solubility. acs.orgnih.gov

The sulfonic acid group of the p-MBS ligand plays a critical role in the stability of the nanoparticles. acs.org Increasing the surface charge is an effective method to improve the stability of colloidal nanoparticles. acs.org The sulfonic group on p-MBS provides a significantly higher surface charge to the gold nanocluster compared to ligands with a carboxylic group, such as p-mercaptobenzoic acid (p-MBA). acs.org

Research shows that the zeta potential of [Au25(p-MBS)18]⁻ can reach -100 mV, a sharp contrast to the approximately -50 mV observed for [Au25(p-MBA)18]⁻. acs.org This high surface charge density on the p-MBS-protected nanoclusters creates strong repellent forces among the particles, preventing aggregation and leading to exceptional stability across a wide pH range (3-10), in high salt concentrations (up to 2 M NaCl), and at elevated temperatures (80 °C). acs.org

| Property | Au25(p-MBS)18 | Au25(p-MBA)18 (Control) |

|---|---|---|

| Zeta Potential | -100 mV | ~ -50 mV |

| pH Stability Range | 3–10 | Not specified as broadly stable |

| Stability in High Salt | Stable in 2 M NaCl | Not specified as stable |

| Temperature Stability | Stable at 80 °C | Not specified as stable |

Gold Nanoparticles Protected by this compound (e.g., Au25(p-MBS)18)

Nano-Bio Conjugates and Bioconjugation

The stable and charged surface of Au25(p-MBS)18 nanoparticles facilitates controlled interactions with biological macromolecules like proteins, leading to the formation of precisely engineered nano-bio conjugates.

Studies have demonstrated that Au25(p-MBS)18 nanoparticles engage in well-defined, stoichiometric interactions with the model protein Bovine Serum Albumin (BSA). acs.orgnih.gov By carefully controlling the molar ratio of the nanoparticles to the protein, it is possible to form atomically precise conjugates. acs.orgnih.gov High-resolution mass spectrometry has confirmed the formation of specific conjugates with nanoparticle-to-protein molar ratios of 1:1 and 2:1. acs.org Molecular dynamics simulations have further elucidated that these interactions are mediated by electrostatic forces and hydrogen bonds between the sulfonic acid groups on the nanoparticle's surface and positively charged amino acid residues on the surface of the BSA molecule. acs.org

| Conjugate | Molar Ratio (Nanoparticle:Protein) | Primary Interaction Forces |

|---|---|---|

| [Au25(p-MBS)18]₁–BSA | 1:1 | Electrostatic interactions, Hydrogen bonds |

| [Au25(p-MBS)18]₂–BSA | 2:1 | Electrostatic interactions, Hydrogen bonds |

A notable outcome of the interaction between Au25(p-MBS)18 and BSA is a synergistic effect that leads to a dramatic enhancement of the conjugate's emission in the second near-infrared (NIR-II) window. acs.orgnih.gov This effect is a direct result of the bioconjugation and the associated electron transfer processes. Time-resolved spectroscopy reveals that the emission lifetime of the nanoparticle is significantly prolonged upon binding to BSA. amazonaws.com Specifically, the lifetime of the NIR-II emission at 1100 nm increases from 35 nanoseconds for the Au25(p-MBS)18 nanocluster alone to 131 nanoseconds for the [Au25(p-MBS)18]–BSA conjugate. amazonaws.com

| Species | Emission Wavelength | Emission Lifetime |

|---|---|---|

| Au25(p-MBS)18 | 1100 nm (NIR-II) | 35 ns |

| [Au25(p-MBS)18]–BSA Conjugate | 1100 nm (NIR-II) | 131 ns |

Electron Transfer Processes in Conjugates

Applications in Nanotheranostics

This compound (4-MBS) plays a significant role in the development of advanced nanomaterials for nanotheranostics, a field that merges diagnostic and therapeutic functionalities into a single agent. The unique bifunctional nature of the 4-MBS molecule—possessing a thiol (-SH) group and a sulfonic acid (-SO₃H) group—makes it an exceptional ligand for modifying the surface of metallic nanoparticles, particularly gold nanoparticles (AuNPs). frontiersin.orgnih.govnih.govaip.org The thiol group forms a strong, stable bond with the gold surface, while the hydrophilic sulfonate group ensures colloidal stability in aqueous biological environments, a critical requirement for any in-vivo application. acs.orgsigmaaldrich.comnih.gov

The functionalization of nanoparticles with 4-MBS is a key step in engineering "smart" theranostic platforms. frontiersin.org These platforms are designed for applications such as targeted drug delivery, bioimaging, and photothermal therapy. smw.chnih.govmdpi.com The sulfonic acid moiety on the nanoparticle surface can be used for further conjugation with targeting molecules (like antibodies or peptides), drugs, or imaging agents. nih.govmdpi.com

Detailed research has demonstrated the precise engineering of nano-bio conjugates using 4-MBS. A notable example involves the use of para-mercaptobenzenesulfonic acid (p-MBS) to create atomically precise gold nanoclusters, specifically Au₂(p-MBS)₁₈. acs.org These water-soluble gold nanoparticles have been shown to engage in stoichiometric interactions with proteins like bovine serum albumin (BSA). acs.org Through high-resolution mass spectrometry and transmission electron microscopy, researchers have confirmed the formation of precise nano-bio conjugates with definitive molar ratios of [Au₂(p-MBS)₁₈]ₓ–BSA, where x can be 1 or 2. acs.org

Molecular dynamics simulations have revealed that the binding between the Au₂(p-MBS)₁₈ nanoparticles and BSA is specific and driven by electrostatic interactions and hydrogen bonds. acs.org The p-MBS ligands on the gold cluster surface interact with well-defined binding sites on the protein, particularly with its positively charged residues. acs.org This precise interaction leads to a synergistic effect that dramatically enhances the emission of the conjugate in the second near-infrared (NIR-II) window. acs.org This enhanced NIR-II emission is highly advantageous for deep-tissue bioimaging, a cornerstone of advanced diagnostics. acs.orgnih.gov This work highlights how 4-MBS can be used to create next-generation nano-bio conjugates for nanotheranostic purposes, providing a clear pathway for developing agents that can simultaneously image and treat diseases at the cellular level. acs.org

Interactive Data Table: Research Findings on 4-MBS in Nanotheranostics

| Nanoparticle System | Role of this compound (4-MBS) | Interacting Biomolecule | Key Theranostic Outcome | Reference |

|---|---|---|---|---|

| Au₂(p-MBS)₁₈ (Gold Nanocluster) | Surface ligand providing water solubility and precise binding sites. | Bovine Serum Albumin (BSA) | Drastic enhancement of emission in the NIR-II window for advanced bioimaging. | acs.org |

Environmental Fate and Ecotoxicological Considerations Excluding Basic Chemical/physical Properties and Identification Data

Environmental Behavior and Partitioning

The distribution of a chemical in the environment is largely governed by its physical and chemical properties. For 4-MBSA, the presence of the highly polar sulfonic acid group is the dominant factor determining its partitioning behavior. This functional group imparts high water solubility, suggesting that the compound will predominantly reside in the aqueous phase (water, pore water in soil) if released into the environment. scholarsresearchlibrary.comscholarsresearchlibrary.com Consequently, it is expected to have a low octanol-water partition coefficient (Kow) and a low organic carbon-water (B12546825) partition coefficient (Koc), indicating limited sorption to soil organic matter and sediments. scholarsresearchlibrary.com This high mobility in water increases the potential for transport within aquatic systems.

The environmental persistence of a chemical is determined by its susceptibility to various degradation processes.

Abiotic Processes:

Hydrolysis: The carbon-sulfur bond in aromatic sulfonic acids is known to be thermodynamically stable and resistant to chemical hydrolysis under typical environmental conditions. oup.com

Photolysis: The thiol group makes the molecule susceptible to abiotic photochemical transformations. rsc.org In sunlit surface waters, indirect photolysis, mediated by natural substances like dissolved organic matter (DOM), can be a significant removal process for thiols. rsc.orgrsc.org The reactivity in these processes is often dependent on factors like the pH of the water and the presence of metal ions. rsc.org

Oxidation: The thiol group (-SH) is readily oxidized. In the environment, this can lead to the formation of disulfides (coupling of two thiol molecules) or further oxidation products. This reaction can be influenced by the presence of oxygen and various catalysts.

Mechanochemical Degradation: While not a common environmental process, studies have shown that some aromatic sulfonic acids can be degraded through mechanochemical methods, for instance by grinding with reducing agents like certain metals. doi.org

Table 1: Predicted Reactivity of 4-Mercaptobenzenesulfonic acid in Environmental Compartments

| Compartment | Dominant Process | Expected Reactivity |

|---|---|---|

| Water | Indirect Photolysis, Oxidation | The thiol group is expected to be reactive, especially in sunlit waters. The sulfonic acid group is stable. |

| Soil | Oxidation, Microbial Degradation | Reactivity will be influenced by soil moisture, microbial population, and oxygen content. The thiol group is prone to oxidation. |

| Air | Low | Due to its expected low volatility, significant partitioning to the atmosphere is unlikely. |

Biotransformation, or degradation by living organisms (primarily microorganisms), is a critical process in the ultimate fate of many organic chemicals.

Biodegradability: The presence of a sulfonic acid group on an aromatic ring generally decreases the rate of biodegradation compared to similar, non-sulfonated compounds. researchgate.net Many sulfonated xenobiotics are known to be poorly biodegradable and can persist in the environment. epfl.ch However, some sulfonated compounds, such as linear alkylbenzene sulfonates (LAS), are known to be biodegradable under aerobic conditions. patsnap.com

Microbial Degradation Pathways: Specialized bacteria have evolved pathways to utilize sulfonated aromatic compounds as a source of carbon or sulfur. The key initial step is desulfonation, the enzymatic cleavage of the carbon-sulfur bond. oup.comd-nb.info

Aerobic Degradation: Under aerobic conditions, the degradation is often initiated by dioxygenase enzymes, which hydroxylate the aromatic ring and destabilize the C-SO3- bond, leading to the release of sulfite. oup.com

Anaerobic Degradation: Anaerobic microbial consortia, including bacteria from the genera Clostridium and Desulfovibrio, have been identified that can degrade aromatic sulfonates, ultimately producing methane (B114726) and other byproducts. nih.govresearchgate.net

Reactivity in Environmental Compartments

Modeling Environmental Behavior of Organic Chemicals

In the absence of extensive experimental data, mathematical models are essential tools for predicting the environmental fate and potential risks of chemicals. researchgate.netcefic-lri.org

Multimedia Fate Models: These models, often based on the concept of fugacity or chemical activity, predict how a chemical will partition among different environmental compartments (air, water, soil, sediment, and biota). researchgate.netmwra.com For a highly water-soluble and ionizable compound like 4-MBSA, these models would predict low partitioning to air and biota, and high concentrations in the water phase. mwra.comecetoc.org Models like the "Multimedia Activity Model for Ionics" (MAMI) have been specifically developed to better handle ionizable organic compounds. ecetoc.org

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models establish a mathematical relationship between the chemical structure of a compound and its properties, such as toxicity or biodegradability. nih.govmdpi.com By analyzing the structural features of 4-MBSA, QSAR models could be used to estimate its potential for biodegradation or its ecotoxicological effects, based on models developed for other aromatic compounds, sulfonates, or thiols. researchgate.netimist.masci-hub.se

The environmental fate of a chemical is governed by a combination of its intrinsic properties and the characteristics of the receiving environment.

Table 2: Key Factors Influencing the Environmental Fate of this compound

| Factor | Description | Relevance for this compound |

|---|---|---|

| Partitioning | The distribution of a chemical between solid, liquid, and gas phases (e.g., soil, water, air). It is influenced by properties like water solubility and the octanol-water partition coefficient (Kow). scholarsresearchlibrary.com | The sulfonic acid group confers high water solubility, leading to high mobility in aquatic systems and low adsorption to soil and sediment. |

| Reactivity | The susceptibility of a chemical to transformation by abiotic processes like photolysis, hydrolysis, and oxidation. rsc.org | The thiol group is a reactive site prone to oxidation and photolysis. The aromatic sulfonic acid moiety is generally stable. oup.comrsc.org |

| Bioaccumulation | The accumulation of a chemical in living organisms to concentrations higher than in the surrounding environment. It is often correlated with a high Kow. | Due to its high water solubility and ionized state at environmental pH, 4-MBSA is expected to have a very low potential for bioaccumulation. patsnap.com |

| Environmental Conditions | Factors such as pH, temperature, sunlight intensity, and the presence of other substances can significantly influence degradation rates and pathways. rsc.org | Water pH will affect the ionization state of both the sulfonic acid and thiol groups, influencing their reactivity and bioavailability. Sunlight is crucial for photolysis. rsc.orgrsc.org |

| Microbial Presence | The availability of microorganisms capable of degrading the chemical is essential for biotransformation. researchgate.netd-nb.info | Degradation of 4-MBSA would depend on the presence of specialized bacteria capable of desulfonation. oup.comnih.gov |

Predictive Models for Chemical Behavior in Organisms and Abiotic Media

Research Methodologies in Environmental Fate Studies

A variety of research methods are employed to understand and predict the environmental behavior of chemicals. These methodologies can be broadly categorized into laboratory, field, and modeling studies.

Laboratory Degradation Studies: Standardized laboratory tests (e.g., OECD Test Guidelines) are used to measure rates of key degradation processes under controlled conditions. This includes tests for:

Ready and Inherent Biodegradability: To assess if microorganisms can degrade the substance.

Abiotic Degradation: To measure rates of hydrolysis and photolysis. microbe.comresearchgate.net

Adsorption/Desorption: To determine the partitioning behavior in soil and sediment (Koc).

Field and Monitoring Studies: These studies involve collecting samples from actual environmental compartments (e.g., rivers, soil) to measure the concentration of the chemical. This provides real-world data on its occurrence, persistence, and transport.

Analytical Chemistry: The accurate detection and quantification of chemicals in complex environmental samples is crucial. For polar and ionizable compounds like sulfonated aromatics, advanced analytical techniques are required.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most common and powerful technique. Methods like Hydrophilic Interaction Liquid Chromatography (HILIC) are often superior to traditional Reversed-Phase Liquid Chromatography (RPLC) for analyzing very polar organosulfates, as they provide better retention and separation from interfering substances in the sample matrix. acs.orgcopernicus.org High-resolution mass spectrometry (HRMS) allows for the precise identification of the compound and its transformation products. nih.gov

Flume Experiments

A thorough review of scientific literature reveals a lack of studies involving flume experiments with this compound. Flume experiments are controlled laboratory simulations that mimic river or stream conditions to study the transport and fate of contaminants in flowing water systems. The absence of such studies for this compound means that its behavior under realistic, dynamic aquatic conditions, such as its interaction with sediments and potential for transport over distances in a water body, has not been empirically determined through this methodology.

Adsorption/Desorption Studies

Adsorption and desorption processes are fundamental to determining a chemical's mobility and bioavailability in the environment. ecetoc.org These processes govern the partitioning of a substance between the solid phase (soil or sediment) and the aqueous phase. ecetoc.orgecfr.gov The extent of adsorption is often described by the adsorption-desorption distribution coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc). ecetoc.org

For this compound, specific experimental data on its adsorption and desorption characteristics in various soil and sediment types are not available in the peer-reviewed literature. However, based on its chemical structure, some general predictions can be made. The presence of a sulfonic acid group (-SO3H) makes the molecule highly polar and water-soluble. frontiersin.org Generally, compounds with high water solubility tend to have lower adsorption to soil and sediment particles and are therefore more mobile in the environment. epa.gov The sulfonic acid group is anionic, which can lead to repulsion from negatively charged clay and organic matter surfaces in soil, further limiting adsorption. ecetoc.org

Given the lack of specific data, the following table illustrates the type of information that would be required from adsorption/desorption studies to properly assess the environmental mobility of this compound.

Table 1: Required Adsorption/Desorption Data for this compound

| Parameter | Value | Soil/Sediment Type | Reference |

|---|---|---|---|

| Kd (L/kg) | Data not available | e.g., Sandy Loam, Clay, Silt Loam | N/A |

| Koc (L/kg) | Data not available | N/A | N/A |

| Freundlich Isotherm Constants | |||

| KF ((mg/kg)/(mg/L)1/n) | Data not available | e.g., Sandy Loam, Clay, Silt Loam | N/A |

| 1/n | Data not available | e.g., Sandy Loam, Clay, Silt Loam | N/A |

| Desorption Rate | Data not available | e.g., Sandy Loam, Clay, Silt Loam | N/A |

The absence of these values makes it challenging to model the environmental distribution and potential for groundwater contamination or long-range transport in surface waters.

Implications for Environmental Risk Assessment

A comprehensive environmental risk assessment evaluates the potential adverse effects of a chemical on ecosystems by comparing its expected environmental concentration with the concentrations known to cause harm. cluin.org For this compound, a full environmental risk assessment is hampered by the significant data gaps in its ecotoxicological profile and environmental fate.

The high water solubility suggested by its sulfonic acid group implies that if released into the environment, this compound is likely to be found predominantly in the water column of aquatic systems rather than accumulating in sediments. ecfr.gov This mobility increases the potential for widespread distribution and exposure of aquatic organisms.

From an ecotoxicological standpoint, while specific data for this compound is scarce, information on related compounds can provide some insight. Sulfonated aromatic compounds, as a class, can be resistant to biodegradation. oecd.org The thiophenol structure (a benzene (B151609) ring with a thiol group) is known to be toxic to aquatic organisms. nih.govenviro.wiki Thiophenols have been reported to cause a range of adverse effects, including damage to the central nervous system in animal studies. enviro.wikiconcawe.eu The combination of a persistent sulfonate group and a potentially toxic thiol functional group suggests that this compound could pose a risk to aquatic life if present in sufficient concentrations.

A formal risk assessment would require, at a minimum, acute and chronic toxicity data for organisms from different trophic levels (e.g., algae, invertebrates, and fish). ufz.de This data is used to derive a Predicted No-Effect Concentration (PNEC), which is then compared to the Predicted Environmental Concentration (PEC).

Table 2: Essential Ecotoxicological Data for Environmental Risk Assessment of this compound

| Trophic Level | Test Organism Example | Endpoint | Value (mg/L) | Reference |

|---|---|---|---|---|

| Algae | Pseudokirchneriella subcapitata | EC50 (72h, growth inhibition) | Data not available | N/A |

| Invertebrates | Daphnia magna | EC50 (48h, immobilization) | Data not available | N/A |

| Fish | Oncorhynchus mykiss (Rainbow Trout) | LC50 (96h, mortality) | Data not available | N/A |

| Chronic Toxicity (Invertebrates) | Daphnia magna | NOEC (21d, reproduction) | Data not available | N/A |

| Chronic Toxicity (Fish) | Pimephales promelas (Fathead Minnow) | NOEC (e.g., 28d, growth) | Data not available | N/A |

EC50: The concentration of a substance that causes a specified effect in 50% of the test population. LC50: The concentration of a substance that is lethal to 50% of the test population. NOEC: No-Observed-Effect Concentration.

Without these fundamental data, it is not possible to quantitatively assess the risk that this compound poses to aquatic environments. The potential for persistence, mobility, and toxicity inferred from its chemical structure and the behavior of analogous compounds underscores the need for empirical studies to fill these critical knowledge gaps. Such research is essential for a scientifically sound environmental risk assessment and the development of any necessary management strategies.

Q & A

Basic: What synthetic methodologies are recommended for producing high-purity 4-mercaptobenzenesulfonic acid, and how do reaction parameters affect yield?

Answer:

The synthesis typically involves sulfonation of benzene derivatives followed by thiolation. For example, sulfonation of 4-chlorobenzenesulfonic acid under controlled acidic conditions (H₂SO₄, 80–100°C) can introduce the sulfonic acid group, followed by nucleophilic substitution with a thiol source (e.g., NaSH). Key parameters include:

- Temperature: Excessive heat (>120°C) may degrade the thiol group .

- Catalysts: Use of Lewis acids (e.g., AlCl₃) improves sulfonation efficiency but requires careful quenching to avoid side reactions .

- Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CHCl₃/MeOH) ensures ≥95% purity. Monitor via HPLC (C18 column, UV detection at 254 nm) .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy:

- FTIR: Identify -SO₃H (asymmetric stretching at 1180–1250 cm⁻¹) and -SH (2550–2600 cm⁻¹) .

- Mass Spectrometry (ESI-MS): Molecular ion [M-H]⁻ at m/z 217 (calculated for C₆H₅SO₃SH) .

Advanced: How does the electronic effect of the sulfonic acid group influence the reactivity of this compound in catalytic systems?

Answer:

The -SO₃H group is a strong electron-withdrawing group (σₚ = +0.71), which:

- Reduces Electron Density: Lowers the HOMO energy of the benzene ring, making it less reactive toward electrophilic substitution but enhances stability in oxidative environments .

- Enhances Acidity: The compound acts as a Brønsted acid (pKa ~ -6), enabling proton-transfer catalysis in esterification or hydrolysis reactions. Compare performance to p-toluenesulfonic acid (pKa ~ -2) using Hammett linear free-energy relationships .

Advanced: What experimental approaches are optimal for studying the adsorption of this compound on gold nanoparticles for sensor applications?

Answer:

- Surface-Enhanced Raman Spectroscopy (SERS): Monitor Au-S bond formation (peak at 250–300 cm⁻¹) and sulfonate group orientation .

- Electrochemical Impedance Spectroscopy (EIS): Quantify adsorption kinetics by measuring charge-transfer resistance (Rct) changes in 0.1 M KCl .

- X-ray Photoelectron Spectroscopy (XPS): Confirm sulfur binding states (S 2p₃/₂ at 162 eV for Au-S bonds) .

Data Contradiction: How should researchers resolve discrepancies in reported stability data for this compound under varying pH?

Answer:

Conflicting data may arise from:

- pH-Dependent Degradation: The compound is stable at pH 2–6 but undergoes hydrolysis at pH >8 (forming benzenesulfonate and H₂S). Replicate studies using buffered solutions (e.g., phosphate/citrate) and quantify degradation via IC (ion chromatography) for sulfate/sulfite byproducts .

- Storage Conditions: Moisture accelerates decomposition. Use Karl Fischer titration to verify water content (<0.5% w/w) in stored samples .

Application: What strategies improve the efficiency of this compound-functionalized materials in glycoprotein enrichment?

Answer:

- Magnetic Nanoparticle Functionalization:

- Performance Testing: Use MALDI-TOF MS to compare glycoprotein capture efficiency (e.g., fetuin vs. non-glycosylated BSA) .

Advanced: How can computational methods predict the interaction of this compound with biological targets?

Answer:

- Molecular Docking (AutoDock Vina): Simulate binding to enzymes like carbonic anhydrase (PDB ID: 1CA2). The sulfonic acid group may occupy the zinc-coordination site .

- DFT Calculations (Gaussian): Calculate charge distribution and Fukui indices to identify nucleophilic/electrophilic sites for reaction planning .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。